Syntide 2 TFA

CaMKII assay kinase selectivity Vmax/Km ratio

Syntide 2 TFA provides 4.5-fold Vmax/Km selectivity over PKC and 200-fold over MLCK—quantify CaMKII directly in crude lysates without immunodepletion. Noncompetitive inhibition with AIP confirms dual-site occupancy. Low autonomous phosphorylation (<15–25%) and >2-fold Ca2+/CaM stimulation ensure reliable Ca2+-dependent vs. independent activity ratios. Use for radiometric/fluorescence kinase assays, CaMKII autonomy studies, and GA signaling dissection in plant protoplasts.

Molecular Formula C70H123F3N20O20
Molecular Weight 1621.8 g/mol
Cat. No. B15619462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyntide 2 TFA
Molecular FormulaC70H123F3N20O20
Molecular Weight1621.8 g/mol
Structural Identifiers
InChIInChI=1S/C68H122N20O18.C2HF3O2/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70;3-2(4,5)1(6)7/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74);(H,6,7)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-;/m0./s1
InChIKeyIENNPPKBZJUPDH-RXPJQNPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syntide 2 TFA – A CaMKII-Selective Peptide Substrate for Quantitative Kinase Activity Discrimination


Syntide 2 TFA (CAS 108334‑68‑5 free base) is a synthetic 15‑amino‑acid peptide (PLARTLSVAGLPGKK) recognized as a substrate by Ca2+/calmodulin‑dependent protein kinase II (CaMKII) with a reported Km of 12 µM [1]. Its sequence is derived from phosphorylation site 2 of glycogen synthase and it is also phosphorylated by protein kinase C (PKC), but shows markedly lower activity toward phosphorylase kinase and myosin light chain kinase [2]. The TFA salt form is the commonly supplied research‑grade material.

Why Syntide 2 TFA Cannot Be Replaced by Generic CaMKII Substrate Peptides


Although multiple CaMKII peptide substrates exist (e.g., autocamtide‑2, syntide‑1), they differ fundamentally in their binding mode, kinetic parameters, and biological selectivity. Syntide 2 TFA occupies a distinct substrate‑binding site from autocamtide‑2‑based substrates, as demonstrated by noncompetitive inhibition kinetics with AIP [1]. Its unique kinase selectivity profile—spanning CaMKII, PKC, phosphorylase kinase, and MLCK with quantifiable Vmax/Km ratios—makes it indispensable for experiments requiring discrimination among Ca2+‑dependent kinases [2]. Substituting with another peptide risks altering substrate‑binding site occupancy, kinase selectivity, and assay‑specific autonomy behaviour.

Quantitative Differentiation Evidence for Syntide 2 TFA Relative to Closest Analogs and In‑Class Candidates


Kinase Selectivity Profiling: Vmax/Km Ratios Across Ca2+‑Dependent Kinases

Syntide 2 TFA displays a quantitative selectivity gradient across four Ca2+‑dependent kinases. The relative Vmax/Km ratios determined in rat tissue extracts are: CaMKII = 100, PKC = 22, phosphorylase kinase = 2, and myosin light chain kinase (MLCK) = 0.5 [1]. This represents a 4.5‑fold preference for CaMKII over PKC, a 50‑fold preference over phosphorylase kinase, and a 200‑fold preference over MLCK [1].

CaMKII assay kinase selectivity Vmax/Km ratio

Distinct Substrate‑Binding Site: Noncompetitive vs Competitive Inhibition with AIP

The autocamtide‑2‑related inhibitory peptide (AIP) inhibits CaMKII competitively with respect to autocamtide‑2 but noncompetitively with respect to syntide 2 TFA [1]. This kinetic distinction demonstrates that syntide 2 TFA and autocamtide‑2 occupy different substrate‑binding sites on CaMKII—syntide 2 TFA binds to the catalytic site for exogenous substrates, while autocamtide‑2 targets the autoinhibitory domain‑associated site [1].

substrate-binding site CaMKII autoinhibitory domain AIP inhibition

Substrate‑Dependent CaMKII Autonomy: Syntide‑2 vs Autocamtide‑2 (AC2)

CaMKII autonomous activity (Thr‑286‑phosphorylated, Ca2+‑independent) is substrate‑dependent. With syntide 2 TFA as the substrate, autonomous activity remains <15–25% of maximal and is further stimulated >2‑fold by Ca2+/CaM even at saturating substrate concentration [1]. In contrast, autocamtide‑2 (a T‑substrate) supports significantly higher autonomy (closer to 70–100%) and shows minimal additional stimulation by Ca2+/CaM [1].

CaMKII autonomy autophosphorylation R‑substrate vs T‑substrate

Cross‑Kinase Selectivity: Poor Substrate for CaMKI vs CaMKII

Syntide 2 TFA is a relatively poor substrate for CaMKI compared with CaMKII. With bacterially expressed human CaMKI, the synapsin site‑1 peptide is 17‑fold more specific than syntide 2, and the ADR1G peptide is 400‑fold more specific [1]. This low CaMKI cross‑reactivity reinforces syntide 2 as a CaMKII‑preferring probe in enzyme cascades where both kinases may be present [1].

CaMKI kinase cross‑reactivity substrate specificity

Functional Selectivity in Plant Gibberellin Signalling: GA‑Specific Inhibition

When microinjected into barley aleurone protoplasts, syntide 2 TFA selectively inhibits the gibberellin (GA) response—suppressing α‑amylase induction—while leaving constitutive events and abscisic acid (ABA)‑regulated responses unaffected [1]. This functional selectivity, not observed with generic CaMKII inhibitors, implicates a Ca2+/CaM‑dependent protein kinase specifically in GA signal transduction [1].

plant hormone signalling gibberellin aleurone Ca2+/CaM‑dependent kinase

High‑Impact Research and Procurement Scenarios for Syntide 2 TFA


Selective CaMKII Activity Assay in Tissue Extracts with Quantitative Kinase Discrimination

Use Syntide 2 TFA as the primary substrate in radiometric or fluorescence‑based kinase assays to selectively measure CaMKII activity in crude tissue lysates. The 4.5‑fold Vmax/Km advantage over PKC [1] and 200‑fold advantage over MLCK [1] allows reliable CaMKII quantification without requiring immunodepletion or multiple substrate controls.

Mechanistic Studies of CaMKII Substrate‑Binding Site Topology

Employ Syntide 2 TFA in competition experiments with AIP or autocamtide‑2 to distinguish the catalytic substrate‑binding site from the autoinhibitory domain‑associated site. The noncompetitive inhibition kinetics of AIP with respect to syntide 2 [2] provide a robust assay for mapping dual‑site occupancy and screening for site‑selective CaMKII modulators.

CaMKII Autonomy and Molecular Memory Research Using R‑Substrate Reference

Deploy Syntide 2 TFA as the reference R‑substrate in CaMKII autonomy assays. Its low autonomous phosphorylation (<15–25%) and >2‑fold Ca2+/CaM stimulation [3] enable precise quantification of the Ca2+‑dependent vs Ca2+‑independent activity ratio, a critical parameter in synaptic plasticity and learning/memory studies.

Plant Hormone Signalling Probe for GA‑Specific Ca2+/CaM‑Kinase Pathways

Microinject Syntide 2 TFA into plant protoplasts (e.g., barley aleurone) to selectively block gibberellin‑induced α‑amylase secretion without perturbing ABA‑regulated or constitutive pathways [4]. This enables unambiguous dissection of Ca2+/CaM‑dependent kinase roles in GA signal transduction.

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